molecular formula C13H21NO B14212508 4-(3-Ethyl-4-methoxyphenyl)butan-1-amine CAS No. 805952-31-2

4-(3-Ethyl-4-methoxyphenyl)butan-1-amine

Cat. No.: B14212508
CAS No.: 805952-31-2
M. Wt: 207.31 g/mol
InChI Key: YOKRNNNIYDIPNA-UHFFFAOYSA-N
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Description

4-(3-Ethyl-4-methoxyphenyl)butan-1-amine is an organic compound characterized by its unique structure, which includes an ethyl group, a methoxy group, and a butan-1-amine chain attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-4-methoxyphenyl)butan-1-amine typically involves the alkylation of 4-methoxyphenethylamine with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-4-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(3-Ethyl-4-methoxyphenyl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism by which 4-(3-Ethyl-4-methoxyphenyl)butan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethyl-4-methoxyphenyl)butan-1-amine is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development .

Properties

CAS No.

805952-31-2

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-(3-ethyl-4-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-12-10-11(6-4-5-9-14)7-8-13(12)15-2/h7-8,10H,3-6,9,14H2,1-2H3

InChI Key

YOKRNNNIYDIPNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCCCN)OC

Origin of Product

United States

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